(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13786996
Molecular Formula: C22H19NO2S
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO2S |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | (4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26-/m1/s1 |
| Standard InChI Key | DAFPBDIGMMUDMU-FQRUVTKNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4 |
| SMILES | CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s structure integrates a 4,5-dihydrooxazole core (a five-membered ring containing nitrogen and oxygen) substituted at the 2-position with a 2-((R)-p-tolylsulfinyl)phenyl group and at the 4-position with a phenyl group. The sulfinyl moiety (-S(=O)-) introduces a tetrahedral stereocenter at sulfur, while the oxazole ring contributes rigidity and electronic diversity. The (S) configuration at the oxazole’s C4 and (R) configuration at the sulfinyl sulfur create a diastereomeric environment critical for chiral recognition in synthesis and catalysis.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉NO₂S | |
| Molecular Weight | 361.5 g/mol | |
| Chiral Centers | C4 (S), Sulfur (R) | |
| IUPAC Name | (4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
| SMILES | CC1=CC=C(C=C1)S@@C2=CC=CC=C2C3=NC@HC4=CC=CC=C4 |
Stereochemical Implications
The compound’s chirality arises from both the sulfinyl group and the oxazole ring. The (R)-p-tolylsulfinyl group confers axial chirality due to restricted rotation around the S–C bond, while the (S)-configured oxazole enhances stereoelectronic effects. This dual stereogenicity enables precise spatial arrangement of functional groups, which is exploitable in asymmetric catalysis and enantioselective drug design .
Synthesis and Stereocontrol Strategies
General Synthetic Pathways
Synthesis typically involves multi-step sequences starting from prochiral precursors. A common route includes:
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Formation of the Oxazole Ring: Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions.
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Introduction of the Sulfinyl Group: Asymmetric oxidation of thioethers or nucleophilic substitution using chiral sulfinylating agents .
For example, the sulfinyl moiety can be introduced via oxidation of a thioether intermediate using a chiral oxaziridine (e.g., Davis’ oxaziridine), which transfers oxygen with high enantioselectivity . Greene’s alcohol derivatives have also been employed as chiral auxiliaries to control sulfur stereochemistry during sulfinate ester formation .
Key Challenges and Optimizations
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Stereochemical Purity: Racemization at the sulfur center must be minimized. Low temperatures (-78°C) and aprotic solvents (e.g., THF, DCM) are used to stabilize sulfinyl intermediates .
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Coupling Reactions: Suzuki-Miyaura cross-coupling has been explored to attach aryl groups to the oxazole ring, though steric hindrance from the sulfinyl group necessitates tailored palladium catalysts.
Table 2: Representative Synthetic Conditions
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The oxazole’s nitrogen lone pair and electron-deficient ring make it susceptible to electrophilic aromatic substitution, while the sulfinyl group acts as a directing group. For instance, lithiation at the oxazole’s C5 position followed by quenching with electrophiles (e.g., alkyl halides) enables side-chain diversification. The sulfinyl oxygen’s lone pairs also participate in hydrogen bonding, influencing solubility and crystal packing.
Redox Transformations
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Reduction: The sulfinyl group can be reduced to a thioether using reagents like PCl₃ or LiAlH₄, though this often erases chirality .
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Oxidation: Further oxidation of the sulfinyl group to sulfonyl is possible but rarely employed due to loss of stereochemical information .
Applications in Asymmetric Catalysis and Medicinal Chemistry
Catalytic Uses
Chiral sulfinyl-oxazole hybrids serve as ligands in transition-metal catalysis. For example, palladium complexes of related compounds have been tested in asymmetric allylic alkylation, achieving enantiomeric excesses (ee) up to 92% for cyclic ketone substrates . The sulfinyl group’s ability to coordinate metals while shielding one face of the substrate is critical for enantioselectivity.
Table 3: Comparative Bioactivity of Related Compounds
| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Sulfinyl-oxazoles | EGFR Kinase | 0.45 μM | |
| Aryl sulfoxides | Staphylococcus aureus | 8 μg/mL |
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidating the compound’s mode of action in catalytic cycles using DFT calculations .
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Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability for in vivo testing.
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New Synthetic Routes: Photoredox catalysis to streamline stereoselective sulfinyl group installation .
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